molecular formula C10H10O2 B12955540 (2-Methylbenzofuran-7-yl)methanol

(2-Methylbenzofuran-7-yl)methanol

Katalognummer: B12955540
Molekulargewicht: 162.18 g/mol
InChI-Schlüssel: LUIBYSZZXFPOJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methylbenzofuran-7-yl)methanol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound has a methyl group at the 2-position and a methanol group at the 7-position of the benzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbenzofuran-7-yl)methanol typically involves the construction of the benzofuran ring followed by the introduction of the methyl and methanol groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor such as 2-methylphenol can undergo cyclization with an appropriate aldehyde or ketone to form the benzofuran ring. Subsequent functionalization steps introduce the methanol group at the 7-position .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, Friedel-Crafts acylation, and palladium-catalyzed coupling reactions are commonly employed. The choice of method depends on the desired scale of production and the specific properties of the target compound .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methylbenzofuran-7-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzofuran-7-carboxylic acid, while reduction can produce benzofuran-7-methanol derivatives .

Wissenschaftliche Forschungsanwendungen

(2-Methylbenzofuran-7-yl)methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2-Methylbenzofuran-7-yl)methanol and its derivatives involves interactions with specific molecular targets and pathways. For example, some benzofuran derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes or disrupting cell membranes. Others may exert anticancer effects by inducing apoptosis or inhibiting cell proliferation through interactions with cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Methylbenzofuran-7-yl)methanol is unique due to the presence of both the methyl and methanol groups, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C10H10O2

Molekulargewicht

162.18 g/mol

IUPAC-Name

(2-methyl-1-benzofuran-7-yl)methanol

InChI

InChI=1S/C10H10O2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5,11H,6H2,1H3

InChI-Schlüssel

LUIBYSZZXFPOJO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(O1)C(=CC=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.